1,2-Distearoyl-rac-glycerol 1,2-Distearoyl-rac-glycerol DG(18:0/18:0/0:0)[rac], also known as 1, 2-dioctadecanoylglycerol or 1, 2-distearin, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:0/0:0)[rac] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:0/0:0)[rac] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, DG(18:0/18:0/0:0)[rac] is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 1188-58-5
VCID: VC20982477
InChI: InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C39H76O5
Molecular Weight: 625 g/mol

1,2-Distearoyl-rac-glycerol

CAS No.: 1188-58-5

Cat. No.: VC20982477

Molecular Formula: C39H76O5

Molecular Weight: 625 g/mol

* For research use only. Not for human or veterinary use.

1,2-Distearoyl-rac-glycerol - 1188-58-5

Specification

CAS No. 1188-58-5
Molecular Formula C39H76O5
Molecular Weight 625 g/mol
IUPAC Name (3-hydroxy-2-octadecanoyloxypropyl) octadecanoate
Standard InChI InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Standard InChI Key UHUSDOQQWJGJQS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Melting Point 71-72°C

Introduction

Chemical Identity and Structural Characteristics

1,2-Distearoyl-rac-glycerol, identified by CAS number 51063-97-9 (formerly 1188-58-5), is a diacylglycerol with a molecular formula of C39H76O5 and a molecular weight of 625.02 g/mol . The compound consists of a glycerol backbone with two stearic acid chains esterified at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position . The "rac" designation in its name indicates that it is a racemic mixture, containing equal proportions of both possible stereoisomers, which distinguishes it from the stereospecific 1,2-distearoyl-sn-glycerol (CAS: 10567-21-2) . This compound is also known by several synonyms including distearin, DL-α,β-distearin, glyceryl distearate, glycerol distearate, and 1,2-dioctadecanoyl-rac-glycerol .
The molecular structure features a partially esterified glycerol backbone that creates a balance between hydrophilic and hydrophobic regions, contributing to its excellent emulsifying properties . This structural arrangement allows the molecule to interact effectively with both water and oil phases, making it particularly useful in stabilizing heterogeneous mixtures . The arrangement of fatty acid chains in the 1,2-positions rather than the 1,3-positions significantly affects its physical properties and biological behavior, as positional isomers exhibit different melting points and enzymatic reactivities .

Physical and Chemical Properties

1,2-Distearoyl-rac-glycerol appears as a white to off-white powder with distinctive physicochemical properties that determine its behavior in various applications . The compound has a melting point of 72-74°C, which is relevant for its processing conditions in industrial applications . It exhibits a predicted boiling point of approximately 662.3±22.0°C and a density of 0.923±0.06 g/cm3, though these values may vary slightly based on measurement conditions . The dielectric constant has been measured at 3.3 at 78°C, providing information about its electrical polarizability .
The compound demonstrates variable solubility in different solvents, with reported solubilities of 30 mg/mL in DMSO and 50 mg/mL in water, although its predominantly lipophilic nature generally results in better solubility in organic solvents than in aqueous media . For storage stability, a temperature of -20°C is recommended to prevent degradation and maintain the integrity of the compound . The predicted pKa value of 13.69±0.10 indicates that the hydroxyl group at the sn-3 position is weakly acidic, consistent with typical alcohol functional groups .
Table 1: Physical and Chemical Properties of 1,2-Distearoyl-rac-glycerol

PropertyValueReference
Physical StatePowder
ColorWhite to off-white
Melting Point72-74°C
Boiling Point662.3±22.0°C (Predicted)
Density0.923±0.06 g/cm³ (Predicted)
Solubility in DMSO30 mg/mL
Solubility in Water50 mg/mL
Storage Temperature-20°C
pKa13.69±0.10 (Predicted)
Dielectric Constant3.3 (at 78°C)

Synthesis and Preparation Methods

The synthesis of 1,2-Distearoyl-rac-glycerol can be achieved through various chemical processes, with esterification being the most common approach. In a typical laboratory synthesis, glycerol undergoes esterification with stearic acid in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically conducted under reflux conditions to remove water formed during the esterification process, which drives the reaction toward completion and improves yield. The specific positioning of the stearic acid chains at the sn-1 and sn-2 positions can be controlled through reaction conditions and selective protection/deprotection strategies.
In industrial settings, the production of 1,2-Distearoyl-rac-glycerol is often scaled up using continuous flow reactors to ensure consistent product quality and higher yields. These industrial processes may employ specialized catalysts and precise temperature and pressure controls to optimize the reaction efficiency and minimize the formation of byproducts such as 1,3-distearoyl-glycerol or tristearoyl-glycerol. The industrial methods also focus on sustainability aspects, including the recovery and recycling of solvents and unreacted starting materials.

Purification Techniques

Biological Functions and Enzymatic Interactions

1,2-Distearoyl-rac-glycerol plays various roles in biological systems, particularly in lipid metabolism pathways . As a diacylglycerol, it serves as an intermediate in the synthesis and breakdown of triglycerides, which are the main storage form of fatty acids in the body. During digestion, dietary triglycerides are hydrolyzed to form diacylglycerols, which are further processed in enterocytes for the synthesis of chylomicrons and subsequent fat absorption . These processes involve enzymes such as pancreatic lipase, which hydrolyzes triglycerides to form 2-monoacylglycerol and free fatty acids, and monoacylglycerol acyltransferase (MGAT), which catalyzes the formation of diacylglycerols from monoacylglycerols .
In cellular signaling, diacylglycerols like 1,2-Distearoyl-rac-glycerol can function as second messengers, activating protein kinase C (PKC) and influencing various cellular processes including proliferation, differentiation, and apoptosis . The specific fatty acid composition of diacylglycerols affects their signaling properties, with saturated fatty acids (like stearic acid in 1,2-Distearoyl-rac-glycerol) generally conferring different biological activities compared to unsaturated fatty acids . Additionally, the positional distribution of fatty acids (1,2- versus 1,3-) also impacts biological function, as enzymes involved in lipid metabolism often display positional specificity .

Enzymatic Assays and Research Applications

1,2-Distearoyl-rac-glycerol serves as a valuable tool in enzymatic studies, particularly for investigating enzymes involved in lipid metabolism . It is commonly used in in vitro assays for monoacylglycerol transferase (MGAT) and diacylglycerol acyltransferase (DGAT) activity, providing insights into the function and regulation of these enzymes . Such studies have contributed significantly to our understanding of lipid metabolism and have implications for research on metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.
Research has demonstrated that 1,2-Distearoyl-rac-glycerol can be used effectively in cell culture as a lipid supplement, promoting cell growth and viability, particularly in studies involving stem cells . This application highlights its biocompatibility and physiological relevance in cellular systems . Furthermore, as a well-defined diacylglycerol, it serves as a reference standard in analytical methods for lipid profiling and characterization, enabling researchers to identify and quantify diacylglycerols in complex biological samples .

IndustryApplicationsKey BenefitsReference
PharmaceuticalEmulsifier in drug delivery systems, Liposomal formulationsEnhances drug solubility and bioavailability, Enables controlled release
FoodEmulsifier and stabilizer in baked goods and margarineImproves texture, stability, and shelf-life
CosmeticsComponent in creams and lotionsProvides smooth texture, moisture retention
BiotechnologyPreparation of liposomes for gene therapyFacilitates encapsulation of genetic material
ResearchCell culture supplements, Enzymatic assaysPromotes cell growth, Enables study of lipid metabolism enzymes

Recent Research Developments and Future Perspectives

Recent research on 1,2-Distearoyl-rac-glycerol and related diacylglycerols has expanded our understanding of these compounds and opened new avenues for their application . Studies on derivatives such as 1,2-distearoyl-rac-glycerol-3-dodecaethylene glycol (GDS-12) have established their safety profile through acute and subchronic toxicity studies, paving the way for their use in pharmaceutical formulations . This research is particularly significant as it addresses safety concerns that are crucial for regulatory approval and commercialization of products containing these compounds.
Advances in analytical methods, particularly in chromatographic techniques for separating and quantifying diacylglycerol positional isomers, have enhanced our ability to characterize these compounds in complex matrices . The method developed by Lo et al. for separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils provides a valuable tool for quality control and research in the food and pharmaceutical industries . Such analytical capabilities are essential for ensuring the consistency and quality of products containing diacylglycerols, as well as for investigating the relationship between molecular structure and functional properties.

Emerging Applications in Nanomedicine

An exciting area of development involves the use of 1,2-Distearoyl-rac-glycerol and its derivatives in nanomedicine, particularly in the formulation of advanced drug delivery systems . The compound's ability to form stable self-assembling structures makes it valuable for creating nanoparticles and liposomes that can encapsulate and deliver therapeutic agents with improved efficacy and reduced side effects . Derivatives such as 1,2-Distearoyl-rac-glycerol-3-methoxypolyethylene glycol (mPEG-DSG) have shown promise in this field, with ongoing research focusing on optimizing their properties for specific applications .
Future research directions may focus on the development of novel derivatives with tailored properties for specific applications, the investigation of structure-function relationships to guide rational design, and the exploration of sustainable production methods to meet increasing demand . With growing interest in lipid-based formulations across multiple industries, 1,2-Distearoyl-rac-glycerol is likely to remain an important compound in research and commercial applications . Additionally, as analytical techniques continue to advance, our understanding of the behavior and interactions of this compound in complex systems will deepen, potentially revealing new applications and optimization strategies.

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